4-Iodobicyclo[2.2.2]octane-1-carboxylic acid
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Overview
Description
4-Iodobicyclo[2.2.2]octane-1-carboxylic acid is an organic compound with the molecular formula C9H13IO2 and a molecular weight of 280.10 g/mol . This compound is characterized by its bicyclic structure, which includes an iodine atom and a carboxylic acid functional group. It is primarily used in research settings and has various applications in chemistry and related fields .
Preparation Methods
The synthesis of 4-Iodobicyclo[2.2.2]octane-1-carboxylic acid typically involves the following steps :
Starting Material: The synthesis begins with Intermediate 4A.
Reaction Conditions: Intermediate 4A (1.3 g, 4.4 mmol) is reacted with 1 M NaOH (31 mL, 31 mmol) in THF (30 mL).
Stirring: The mixture is stirred for 18 hours.
Workup: The reaction is diluted with 5% citric acid (150 mL) and extracted with ethyl acetate (2 x 75 mL).
Purification: The organic layers are combined, dried, and concentrated to yield the desired product.
Chemical Reactions Analysis
4-Iodobicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form different derivatives or reduced to alcohols.
Reagents and Conditions: Common reagents include bases like NaOH for deprotonation and organic solvents like THF for reaction media.
Scientific Research Applications
4-Iodobicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action for 4-Iodobicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with various molecular targets:
Molecular Targets: The iodine atom and carboxylic acid group can interact with nucleophiles and electrophiles, respectively.
Comparison with Similar Compounds
4-Iodobicyclo[2.2.2]octane-1-carboxylic acid can be compared with other similar compounds:
Properties
IUPAC Name |
4-iodobicyclo[2.2.2]octane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IO2/c10-9-4-1-8(2-5-9,3-6-9)7(11)12/h1-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMUWTWTDIUOLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)C(=O)O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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